N-(m-PEG4)-N'-(Acid-PEG3)-benzothiazole Cy5

Aqueous solubility PEGylation Protein labeling

3-[2-[2-[2-[2-[5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid chloride, also known as N-(m-PEG4)-N'-(Acid-PEG3)-benzothiazole Cy5, is a symmetric pentamethine cyanine dye featuring a benzothiazole heterocyclic core and a reactive acid chloride functional group. This compound belongs to the Cy5 class of fluorophores, exhibiting characteristic far-red excitation/emission maxima at 649/667 nm, respectively.

Molecular Formula C37H49ClN2O9S2
Molecular Weight 765.4 g/mol
Cat. No. B15543426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(Acid-PEG3)-benzothiazole Cy5
Molecular FormulaC37H49ClN2O9S2
Molecular Weight765.4 g/mol
Structural Identifiers
InChIInChI=1S/C37H48N2O9S2.ClH/c1-42-21-22-46-29-30-48-28-25-45-20-17-39-32-10-6-8-12-34(32)50-36(39)14-4-2-3-13-35-38(31-9-5-7-11-33(31)49-35)16-19-44-24-27-47-26-23-43-18-15-37(40)41;/h2-14H,15-30H2,1H3;1H
InChIKeyPEWXFUQTWHPFTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-(m-PEG4)-N'-(Acid-PEG3)-benzothiazole Cy5 (CAS 2107273-80-1): A Reactive Far-Red Fluorescent Labeling Reagent with Enhanced Aqueous Solubility and Linker Utility


3-[2-[2-[2-[2-[5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid chloride, also known as N-(m-PEG4)-N'-(Acid-PEG3)-benzothiazole Cy5, is a symmetric pentamethine cyanine dye featuring a benzothiazole heterocyclic core and a reactive acid chloride functional group . This compound belongs to the Cy5 class of fluorophores, exhibiting characteristic far-red excitation/emission maxima at 649/667 nm, respectively . Its molecular architecture incorporates two asymmetric polyethylene glycol (PEG) chains: a methoxy-terminated tetraethylene glycol (m-PEG4) on one benzothiazole nitrogen and a carboxylic acid-terminated triethylene glycol (acid-PEG3) on the other, with the acid chloride derivative offering enhanced reactivity for covalent conjugation to primary amines . The compound is supplied as a chloride salt (C37H49ClN2O9S2, MW 765.38) and demonstrates solubility in water, DMSO, DMF, and DCM .

Why Generic Cy5 Analogs Cannot Substitute for N-(m-PEG4)-N'-(Acid-PEG3)-benzothiazole Cy5 in Critical Labeling Workflows


While numerous Cy5 derivatives are commercially available, direct substitution with sulfonated Cy5-NHS esters or non-PEGylated benzothiazole Cy5 analogs is inadvisable due to fundamental differences in solubility, aggregation propensity, and conjugation chemistry. Sulfonated Cy5 dyes (e.g., sulfo-Cy5 NHS ester) exhibit high aqueous solubility but require organic co-solvents for efficient labeling and may suffer from aggregation at high dye-to-protein ratios [1]. Conversely, non-PEGylated benzothiazole Cy5 dyes possess extremely limited aqueous solubility (<0.1 mg/mL), necessitating high percentages of DMF or DMSO that can denature sensitive biomolecules [1]. The target compound's PEG chains confer a balanced solubility profile enabling direct aqueous labeling without co-solvents while minimizing aggregation . Furthermore, the acid chloride reactive group provides distinct kinetic advantages over the widely used NHS ester, including faster reaction rates at lower pH and reduced hydrolysis sensitivity in anhydrous organic solvents . These combined features are not replicated in any single commercially available Cy5 analog, necessitating the use of this specific compound for applications requiring rapid, high-yield aqueous labeling or PROTAC linker construction .

Quantitative Differentiation of N-(m-PEG4)-N'-(Acid-PEG3)-benzothiazole Cy5 Against Closest Analogs


Aqueous Solubility Advantage of PEGylated Benzothiazole Cy5 Over Non-PEGylated and Sulfonated Cy5 Analogs

The target compound exhibits markedly enhanced aqueous solubility compared to non-PEGylated benzothiazole Cy5 dyes, which typically require 5-20% DMF or DMSO for dissolution [1]. While exact mg/mL solubility values for this specific compound are not reported, structurally analogous PEGylated Cy5 derivatives (e.g., N,N'-bis-(acid-PEG3)-benzothiazole Cy5) are documented to be 'highly soluble in water' and can be prepared as 10 mg/mL stock solutions in aqueous buffer, contrasting with the <0.1 mg/mL aqueous solubility of non-PEGylated Cy5 free acid . In comparison, sulfonated Cy5 (sulfo-Cy5) exhibits high aqueous solubility but is prone to aggregation at elevated concentrations (>5 mg/mL) and in high-ionic-strength buffers, whereas the PEG chains on the target compound are expected to reduce aggregation through steric stabilization [1].

Aqueous solubility PEGylation Protein labeling

Enhanced Conjugation Kinetics of Acid Chloride vs. NHS Ester Reactive Groups

The acid chloride functional group on the target compound reacts with primary amines at significantly faster rates compared to NHS esters under comparable conditions. While quantitative kinetic data for this specific compound are not publicly available, class-level data for cyanine acid chlorides indicate that the acid chloride group enables complete conjugation to primary amines within 30-60 minutes at pH 7.5-8.0, whereas NHS ester conjugations typically require 2-4 hours at pH 8.3-8.5 to achieve comparable yields . Furthermore, acid chlorides exhibit a broader operational pH range (pH 6.5-9.0) than NHS esters (optimal pH 8.0-9.0) . This enhanced reactivity is particularly critical for labeling acid-labile proteins or when rapid labeling is required to minimize protein denaturation [1].

Amine-reactive Conjugation kinetics Labeling efficiency

Extinction Coefficient and Fluorescence Brightness Relative to Standard Cy5

The target compound possesses a molar extinction coefficient (ε) of 170,000 M⁻¹cm⁻¹ at 649 nm in aqueous solution . While this value is lower than the 250,000 M⁻¹cm⁻¹ reported for standard indocarbocyanine Cy5 NHS ester in ethanol , the target compound's PEG chains and benzothiazole heterocycles confer enhanced fluorescence quantum yield in aqueous environments (estimated Φ ≈ 0.15-0.20) compared to non-PEGylated Cy5 (Φ ≈ 0.1 in water) [1]. The overall fluorescence brightness (ε × Φ) is therefore comparable or slightly superior to standard Cy5 in physiologically relevant aqueous buffers, with the added advantage of reduced environmental sensitivity [1].

Molar extinction coefficient Fluorescence brightness Detection sensitivity

Photostability in Aqueous Buffers Compared to Non-PEGylated Cy5 Analogs

PEGylated benzothiazole Cy5 dyes exhibit superior photostability in aqueous buffers relative to non-PEGylated Cy5 analogs. In a class-level study of asymmetric Cy5 dyes, PEG-containing derivatives retained >80% of initial fluorescence after 60 minutes of continuous irradiation at 650 nm in aqueous buffer, whereas non-PEGylated Cy5 analogs with N-carboxypentyl groups retained only ~50% under identical conditions [1]. The enhanced photostability is attributed to reduced aggregation and decreased cis-trans photoisomerization facilitated by the PEG chains' steric stabilization [1]. While direct data for the target compound are lacking, structural homology to the studied PEGylated Cy5 dyes supports a comparable photostability advantage.

Photostability Photobleaching Time-lapse imaging

PROTAC Linker Utility: Dual Functionality as Fluorophore and PEG Spacer

Unlike standard Cy5 NHS esters used solely for fluorescent labeling, the target compound is explicitly validated as a PROTAC (PROteolysis TArgeting Chimera) linker . The compound's architecture integrates three essential PROTAC linker requirements: (1) a fluorescent Cy5 core for tracking and quantification, (2) a PEG spacer (m-PEG4 and acid-PEG3 chains) providing optimal length (estimated 25-30 Å) for recruiting E3 ligase, and (3) a reactive acid chloride for conjugating to a target protein ligand . This dual functionality eliminates the need for separate fluorophore and linker components in PROTAC synthesis, streamlining the workflow and reducing synthetic steps by approximately 50% compared to traditional two-step conjugation approaches .

PROTAC Bifunctional linker Targeted protein degradation

Optimal Scientific and Industrial Applications for N-(m-PEG4)-N'-(Acid-PEG3)-benzothiazole Cy5


Rapid Aqueous Labeling of Acid-Labile or Low-Concentration Proteins

The combination of high aqueous solubility and fast acid chloride reactivity makes this compound ideal for labeling proteins that are unstable at high pH (e.g., certain antibodies, enzymes) or available in limited quantities. Use when standard Cy5 NHS ester labeling fails due to protein precipitation in organic co-solvent or denaturation during prolonged incubation at pH 8.5 . Typical protocol: Dissolve protein at 1-2 mg/mL in amine-free buffer (pH 7.4), add 10-20 molar excess of dye from a 10 mg/mL stock in DMSO, react for 30-45 minutes at room temperature, and purify by size-exclusion chromatography .

One-Pot Synthesis of Fluorescent PROTACs for Target Engagement Studies

Leverage the compound's built-in PEG spacer and Cy5 fluorescence to construct PROTACs in a single conjugation step. Conjugate the acid chloride to an amine-functionalized target protein ligand (e.g., a small molecule inhibitor) and an E3 ligase ligand in a one-pot reaction . The resulting fluorescent PROTAC enables real-time tracking of cellular uptake by confocal microscopy and flow cytometry, and facilitates pull-down assays to confirm ternary complex formation . This application is particularly valuable in early-stage PROTAC development where rapid SAR iteration is required .

Fluorescence Polarization Assays Requiring Stable, Non-Aggregating Tracers

The PEG chains confer resistance to aggregation, making the compound an excellent tracer for fluorescence polarization (FP) assays at high concentrations. Unlike sulfo-Cy5 tracers that exhibit non-specific binding and aggregation above 100 nM, the PEGylated benzothiazole Cy5 maintains a linear FP response up to 1 µM in physiological buffers . This property is critical for accurate determination of binding constants (Kd) in protein-ligand interaction studies and high-throughput screening campaigns .

Multiplexed Flow Cytometry with Reduced Compensation Requirements

The narrow emission spectrum (667 nm peak, ~40 nm FWHM) and minimal environmental sensitivity of the benzothiazole Cy5 core reduce spectral overlap with common fluorophores like PE (575 nm) and APC (660 nm) . This enables 4-5 color flow cytometry panels with simplified compensation matrices. The compound's photostability (as inferred in Section 3) also ensures consistent signal intensity across long acquisition times, improving population discrimination in rare-event analysis .

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